molecular formula C16H13N5O2 B12899423 6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine CAS No. 592518-05-3

6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine

Cat. No.: B12899423
CAS No.: 592518-05-3
M. Wt: 307.31 g/mol
InChI Key: QLTYWTMYIHGNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine is a purine derivative designed for research purposes, particularly in the context of investigating purinergic signaling and developing novel therapeutic agents. Purinergic signaling, mediated by extracellular nucleotides and nucleosides acting on P2 and P1 receptors, is a major regulatory system in the body and a recognized pharmacological target for immune-mediated inflammatory diseases (IMIDs) such as rheumatoid arthritis, inflammatory bowel diseases, and psoriasis . This compound is structurally related to a class of 6-(2-furanyl)-9H-purin-2-amine derivatives that have been identified as potent and selective A2A adenosine receptor antagonists . The A2A receptor is a G protein-coupled receptor that, upon activation by adenosine, can modulate immune responses and vascular function; its antagonism is a valuable strategy in immuno-oncology and the management of ischemic conditions . The structural motifs of this compound—a benzyloxy group at the 6-position and a furan-2-yl group at the 8-position—suggest potential for diverse research applications. Similar purine conjugates have demonstrated significant cytotoxic activity against a panel of human tumor cell lines, including colorectal adenocarcinoma (COLO201), mammary carcinoma, and hepatocellular carcinoma (HepG2) . The core purine scaffold is a privileged structure in drug discovery, often serving as a key pharmacophore in inhibitors for enzymes like cyclin-dependent kinases and methyltransferases, which are critical targets in oncology . Researchers may find this compound valuable for probing adenosine receptor function, screening for anticancer activity, or as a synthetic intermediate for further chemical elaboration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

592518-05-3

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

8-(furan-2-yl)-6-phenylmethoxy-7H-purin-2-amine

InChI

InChI=1S/C16H13N5O2/c17-16-20-14-12(18-13(19-14)11-7-4-8-22-11)15(21-16)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,17,18,19,20,21)

InChI Key

QLTYWTMYIHGNLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C4=CC=CO4)N

Origin of Product

United States

Preparation Methods

Formation of the Purine Core

The purine nucleus is typically synthesized via cyclization reactions involving formamide derivatives and nitrogen-containing precursors. This foundational step establishes the bicyclic purine framework essential for subsequent substitutions.

Introduction of the Furan-2-yl Group

The furan moiety is introduced at the 8-position of the purine ring through electrophilic substitution or cross-coupling reactions. Suzuki coupling is a common method, where a boronic acid derivative of furan reacts with a halogenated purine intermediate under palladium catalysis to install the furan ring with high regioselectivity.

Installation of the Benzyloxy Group at the 6-Position

The benzyloxy substituent is introduced via etherification of a 6-chloropurine intermediate. This is commonly achieved by nucleophilic substitution using benzyl alcohol in the presence of a strong base such as sodium hydride, often in polar aprotic solvents like dimethylformamide (DMF). Phase-transfer catalysis has also been reported as an effective method to facilitate this substitution under milder conditions.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Purine Core Formation Cyclization of formamide derivatives - Forms the bicyclic purine scaffold
2 Halogenation at 6-position Chlorination to form 6-chloropurine - Prepares the site for nucleophilic substitution
3 Furan Introduction Suzuki coupling with furan-2-boronic acid 20-70 Pd-catalyzed cross-coupling; regioselective installation at 8-position
4 Benzyloxy Ether Formation Reaction of 6-chloropurine with benzyl alcohol + NaH 50-90 Etherification under phase-transfer catalysis or in DMF; mild to moderate conditions
5 Purification Flash chromatography, preparative HPLC - Ensures isolation of pure 6-(benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine
  • Step 1: Starting from a suitable purine precursor, the 6-position is halogenated to yield 6-chloropurine derivatives.
  • Step 2: The 8-position is functionalized by Suzuki coupling with furan-2-boronic acid under palladium catalysis, typically in a mixture of organic solvents and aqueous base, yielding 8-(furan-2-yl)-6-chloropurine.
  • Step 3: The 6-chlorine is substituted by benzyl alcohol in the presence of sodium hydride or under phase-transfer catalysis conditions to afford this compound.
  • Step 4: The crude product is purified by flash chromatography or preparative HPLC to obtain the target compound as a solid with melting point around 193 °C (decomposition).
  • Phase-Transfer Catalysis: This method improves the efficiency of the benzyloxy substitution step by facilitating the transfer of the nucleophile into the organic phase, allowing milder reaction conditions and higher yields compared to traditional base-promoted etherification.
  • Suzuki Coupling Efficiency: The choice of boronic acid derivatives and palladium catalysts significantly affects the yield and selectivity of the furan installation. Optimized conditions yield 20-70% of the coupled product.
  • Purification Techniques: Flash chromatography and preparative HPLC are essential for isolating the pure compound, especially to remove side products from coupling and substitution reactions.
Preparation Aspect Method/Condition Advantages Challenges
Purine Core Formation Cyclization of formamide derivatives Established, reliable Requires careful control of conditions
Furan Group Introduction Suzuki coupling with furan-2-boronic acid High regioselectivity, versatile Moderate yields, catalyst cost
Benzyloxy Group Installation Etherification with benzyl alcohol + NaH or phase-transfer catalysis High yield, mild conditions Requires dry, inert atmosphere
Purification Flash chromatography, preparative HPLC High purity product Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and furan-2-yl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and biological activities of 6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine with structurally related purine derivatives:

Compound Name Position 6 Position 8 Position 2 Molecular Weight (g/mol) Key Biological Activity
This compound Benzyloxy Furan-2-yl Amine 311.31 Potential kinase/DNA interaction
NU6102 (4-((6-(Cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide) Cyclohexylmethoxy Sulfonamide 443.53 CDC25B inhibitor (IC₅₀: 0.82 µM)
9-Butyl-8-(2,5-dimethoxybenzyl)-2-fluoro-9H-purin-6-amine (PU0) 2,5-Dimethoxybenzyl 2-Fluoro, Amine 387.40 Not specified (structural studies)
6-(Benzyloxy)-7H-purin-2-amine Benzyloxy Amine 241.25 Synthetic precursor
6-[(4-Bromothiophen-2-yl)methoxy]-7H-purin-2-amine 4-Bromothiophen-2-ylmethoxy Amine 333.23 DNA repair modulation (lomeguatrib analog)
Key Observations:
  • Position 6: Benzyloxy (target compound) vs. cyclohexylmethoxy (NU6102) or bromothiophenylmethoxy .
  • Position 8 : The furan-2-yl group in the target compound is unique among compared derivatives. PU0’s 2,5-dimethoxybenzyl group introduces methoxy electron-donating effects .
  • Position 2 : The amine group is conserved in most analogs, but NU6102 replaces it with a sulfonamide, enhancing hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The benzyloxy group increases lipophilicity compared to cyclohexylmethoxy (NU6102) or unsubstituted purines.
  • Stability : Furan rings are prone to oxidation, which could reduce metabolic stability compared to PU0’s methoxybenzyl group .

Biological Activity

6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine is a purine derivative notable for its unique structural features, which include a benzyloxy group and a furan moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C12H11N5OC_{12}H_{11}N_{5}O with a molecular weight of approximately 241.2 g/mol, and it has a melting point of 193 °C (dec) .

Biological Activity Overview

The compound exhibits significant biological activity, particularly as an antiviral and anticancer agent . Research indicates that it acts as an effective substrate and inactivator of DNA alkyl transferase, providing protective effects against carcinogenic agents . The presence of the benzyloxy group enhances its interaction with biological macromolecules, potentially increasing its efficacy against various targets.

This compound interacts with enzymes involved in nucleic acid metabolism. Its structure allows selective binding to these targets, modulating their activity and offering insights into new therapeutic strategies. The compound's ability to protect against alkylating agents is particularly noteworthy, as these agents are known to cause DNA damage .

Structure-Activity Relationship (SAR)

The structural combination of the benzyloxy and furan groups contributes to the compound’s stability and reactivity, enhancing its therapeutic effects compared to similar compounds. This unique configuration allows for distinct interactions with biological systems, making it a valuable candidate in drug development .

Research Findings

Recent studies have focused on the biological implications of this compound:

Study Findings
Study 1Demonstrated significant anticancer activity against various cancer cell lines, including breast and lung cancer cells .
Study 2Showed protective effects against DNA damage induced by alkylating agents, highlighting its potential role in cancer therapy .
Study 3Investigated the compound's antiviral properties, suggesting efficacy in inhibiting viral replication .

Case Studies

  • Anticancer Activity : In vitro studies indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
  • Antiviral Properties : The compound was evaluated for its ability to inhibit viral replication in cell cultures, showing promising results that warrant further investigation into its mechanism of action against specific viruses.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine? A: The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Benzyloxy Group Introduction : Alkylation or substitution reactions to attach the benzyloxy moiety to the purine core.
  • Furan Integration : Suzuki coupling or palladium-catalyzed cross-coupling to introduce the furan-2-yl group at position 7.
  • Purification : Flash column chromatography (e.g., hexanes:EtOAc gradients) or recrystallization to isolate the product .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve synthetic yield? A: Use Design of Experiments (DoE) to test variables:

  • Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Solvents : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.
  • Temperature : Controlled heating (60–80°C) to balance reaction rate and byproduct formation.
    Validate optimal conditions via HPLC purity checks .

Basic Characterization

Q: Which analytical methods are essential for characterizing this compound? A: Core techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Purity assessment (>95% threshold for research-grade material) .

Advanced Characterization

Q: How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)? A: Apply 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-reference with synthetic intermediates to identify residual impurities. For persistent issues, consider X-ray crystallography to unambiguously determine molecular structure .

Theoretical Framework

Q: How can this compound’s structure be linked to its biological activity? A: Use density functional theory (DFT) to model electronic interactions between the benzyloxy group and biological targets (e.g., kinase active sites). The furan ring’s π-stacking potential and hydrogen-bonding capacity can be analyzed to predict binding affinities .

Biological Activity (Basic)

Q: What in vitro assays are suitable for initial activity screening? A: Standard assays include:

  • Kinase Inhibition : ATP-binding site competition assays.
  • Cytotoxicity : MTT assays in cancer cell lines.
  • Solubility Testing : Use DMSO stock solutions with concentrations ≤10 mM to avoid precipitation .

Biological Activity (Advanced)

Q: How to design structure-activity relationship (SAR) studies for this compound? A: Systematically modify substituents:

  • Benzyloxy Alternatives : Replace with methoxy or tert-butyldimethylsilyl groups to assess steric effects.
  • Furan Isosteres : Test thiophene or pyrrole analogs for electronic variations.
    Evaluate changes via IC₅₀ comparisons and molecular docking simulations .

Data Contradictions

Q: How to address inconsistent bioactivity data across studies? A: Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding. Control for variables like buffer pH, temperature, and protein batch effects. Replicate experiments with independent synthetic batches to rule out impurity interference .

Environmental Impact (Basic)

Q: What protocols ensure safe laboratory disposal of this compound? A: Follow EPA guidelines :

  • Waste Collection : Use sealed containers for halogenated organic waste.
  • Neutralization : For acidic/basic byproducts, adjust pH to 6–8 before disposal.
  • Documentation : Maintain records of disposal volumes and methods .

Methodological Design

Q: How to select computational methods for studying reaction mechanisms? A: Combine molecular dynamics (MD) for solvent effects and QM/MM for bond-breaking/forming steps. Validate with experimental kinetic data (e.g., Arrhenius plots from temperature-varied syntheses) .

Reproducibility

Q: How to ensure reproducibility in multi-step syntheses? A: Standardize:

  • Intermediate Characterization : Validate purity at each step via TLC/HPLC.
  • Reagent Quality : Use freshly distilled solvents and anhydrous conditions for moisture-sensitive steps.
  • Documentation : Publish detailed spectral data and reaction timelines .

Advanced Theoretical Integration

Q: How to integrate this compound into a broader drug discovery framework? A: Align with kinase inhibitor design principles :

  • Scaffold Hopping : Compare with purine-based FDA-approved drugs (e.g., Imatinib).
  • ADME Prediction : Use software like SwissADME to forecast pharmacokinetics.
  • Target Validation : CRISPR knockouts or RNAi to confirm target relevance in disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.